molecular formula C15H11ClN2O2S B7561528 N-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1,3-oxazole-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1,3-oxazole-4-carboxamide

Cat. No. B7561528
M. Wt: 318.8 g/mol
InChI Key: GNRDMYDGWOMVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1,3-oxazole-4-carboxamide, commonly known as CTX-0294885, is a small molecule inhibitor of the protein kinase CK1δ. This compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

CTX-0294885 acts as an inhibitor of the protein kinase CK1δ, which is involved in various cellular processes, including cell division, DNA repair, and circadian rhythm regulation. By inhibiting CK1δ, CTX-0294885 disrupts these processes, leading to the inhibition of cell growth and the protection of neurons from degeneration.
Biochemical and Physiological Effects
CTX-0294885 has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces cell death. In Alzheimer's disease, it improves cognitive function by reducing the accumulation of amyloid beta plaques in the brain. In Parkinson's disease, it protects dopaminergic neurons from degeneration, which is the primary cause of the disease.

Advantages and Limitations for Lab Experiments

One advantage of CTX-0294885 is its specificity for CK1δ, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CTX-0294885. One direction is the development of more soluble analogs of the compound, which would improve its pharmacokinetic properties. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the role of CK1δ in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.

Synthesis Methods

The synthesis of CTX-0294885 involves several steps, including the reaction of 3-chloro-4-methylphenyl isocyanate with 2-thiophenecarboxylic acid to form the corresponding amide. The amide is then cyclized to form the oxazole ring, followed by the introduction of a chloro substituent at the 3-position of the phenyl ring. The final product is obtained by the reaction of the chloro compound with ammonia.

Scientific Research Applications

CTX-0294885 has been extensively studied in preclinical models of various diseases. In cancer, it has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease, CTX-0294885 has been shown to improve cognitive function in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-thiophen-2-yl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-9-4-5-10(7-11(9)16)18-15(19)13-14(20-8-17-13)12-3-2-6-21-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRDMYDGWOMVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methylphenyl)-5-(thiophen-2-YL)-1,3-oxazole-4-carboxamide

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